5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one hydrochloride
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Overview
Description
5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one hydrochloride is a chemical compound with a unique structure that includes an oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amino alcohol with a carbonyl compound, followed by cyclization to form the oxazolidinone ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction involves replacing one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the desired effects. For example, it may inhibit certain enzymes or interact with proteins to modulate their activity .
Comparison with Similar Compounds
Similar Compounds
5-(Aminomethyl)-2-furancarboxylic acid: Another compound with an aminomethyl group, but with a furan ring instead of an oxazolidinone ring.
2-Aminomethyl-5-hydroxy-1H-indole-3-carboxylic acid: A compound with a similar aminomethyl group but a different ring structure.
Uniqueness
5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one hydrochloride is unique due to its oxazolidinone ring, which imparts specific chemical and biological properties. This uniqueness makes it valuable for applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
5-(aminomethyl)-3-methyl-1,3-oxazolidin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2.ClH/c1-7-3-4(2-6)9-5(7)8;/h4H,2-3,6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPAVMPXAQDZJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(OC1=O)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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